(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Description
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.69. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Calcium Antagonism
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride has been explored in the context of stereoselective synthesis of calcium antagonists. In a study by Tamazawa et al. (1986), the synthesis of four enantiomers of a calcium antagonist compound was achieved, which involved the reaction of dihydropyridine derivatives with (S)- or (R)-1-benzyl-3-pyrrolidinol. The study revealed that the (S,S)-enantiomer exhibited the highest potency and duration of action. This highlights the compound's utility in the stereoselective synthesis of pharmacologically relevant molecules, particularly those with calcium channel blocking properties, without focusing on drug dosage or side effects (Tamazawa et al., 1986).
Synthesis and Structural Analysis
In another application, Anioła et al. (2016) focused on the synthesis, spectroscopic, and theoretical studies of complexes formed between (R/S)-piperidinium-3-carboxylic acid and 2,6-dichloro-4-nitrophenolate. This work is significant for understanding the hydrogen-bonded structures and electron distribution within such complexes, which can contribute to the design and synthesis of novel compounds for various scientific applications. The detailed study of hydrogen bonding interactions and charge delocalization provides insights into the molecular architecture and reactivity of related compounds (Anioła et al., 2016).
Antimicrobial and Antioxidant Properties
Research by Žirgulevičiūtė et al. (2015) on the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their evaluation for antibacterial activity demonstrates the compound's relevance in the development of new antimicrobial agents. This study showcases the potential of derivatives of (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride in contributing to the discovery of novel antimicrobial compounds, further emphasizing its importance in scientific research beyond pharmacological applications concerning drug use and side effects (Žirgulevičiūtė et al., 2015).
Photophysical and Photochemical Studies
The study of intramolecular electron transfer in the photochemistry of nitrophenyldihydropyridines by Fasani et al. (2006) is a notable example of the application of (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride in understanding the mechanisms of photo-induced electron transfer. This research contributes to the broader field of photochemistry, providing valuable insights into the behavior of nitrophenyl derivatives under light exposure and their potential applications in the development of photoresponsive materials (Fasani et al., 2006).
Properties
IUPAC Name |
(3S,4R)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17;/h1-4,9-10,12H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDPWMJJTZALB-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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